molecular formula C7H6N2O2S B1428662 5-(Methylsulfonyl)picolinonitrile CAS No. 848141-13-9

5-(Methylsulfonyl)picolinonitrile

Cat. No.: B1428662
CAS No.: 848141-13-9
M. Wt: 182.2 g/mol
InChI Key: WGTUUPXIIZIOLR-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)picolinonitrile is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylsulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUUPXIIZIOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848141-13-9
Record name 5-(Methylsulfonyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-pyridine-2-carbonitrile (500 mg, 2.73 mmol) in DMSO (10 mL) in a microwave tube was added 85% sodium methanesulfinate (525 mg, 4.37 mmol) followed by copper (II) triflate (990 mg, 2.74 mmol) and dimethylethylene diamine (890 μL, 8.36 mmol). The mixture was warmed in a microwave reactor at 115° C. After 30 minutes, the mixture was diluted with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with saturated aqueous ammonium chloride (2×15 mL), brine (3×15 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was triturated with ether to afford 5-methanesulfonyl-pyridine-2-carbonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
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525 mg
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10 mL
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890 μL
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100 mL
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solvent
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Name
copper (II) triflate
Quantity
990 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 5-Bromo-2-cyanopyridine (17.5 kg, 1 mol eq, limiting reagent) and DMSO (103.6 L, 6 rel vol) was charged sodium methanesulfinate (13.7 kg, 1.4 mol eq) and the reaction heated to 100° C. for 24 hours. The reaction mixture was cooled to 50° C. and the product precipitated by addition of water (163 L, 9.3 rel vol). The mixture was then cooled to 25° C. and stirred for at least 9 hours. The solid was collected by filtration, washed twice with water (40 L, 2.3 rel vol) and dried to constant weight yielding the title compound (10.9 kg, 5.9 mol, 60%; 1H NMR (CDCl3): 9.24 (dd, 1H, J 0.8, 2.3 Hz); 8.41 (dd, 1H, J 2.3, 8.2 Hz); 7.93 (dd, 1H, J 0.8, 8.2 Hz); 3.17 (s, 3H) ppm.
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0 (± 1) mol
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reactant
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13.7 kg
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reactant
Reaction Step Two
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Quantity
103.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-Bromo-2-cyanopyridine (38.0 kg 1.0 mol eq, limiting reagent) and sodium methane sulfinate (29.68 kg, 1.4 mol eq) were charged followed by DMSO (228 L, 6 rel vol). The reaction was heated to 100° C.-105° C. and stirred until reaction complete as judged by HPLC analysis. After cooling, the reaction mixture was added to preheated water (356 L, 9.4 rel vol). After cooling and stirring, the product was isolated by filtration. The solid was washed with water (456 L, 12 rel vol) and dried to constant weight to yield the title compound (33 kg, 18.1 mol, 87%).
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29.68 kg
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228 L
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reactant
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356 L
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solvent
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Methylsulfonyl)picolinonitrile
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5-(Methylsulfonyl)picolinonitrile
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5-(Methylsulfonyl)picolinonitrile
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5-(Methylsulfonyl)picolinonitrile
Reactant of Route 5
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Reactant of Route 6
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5-(Methylsulfonyl)picolinonitrile

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